N-Methylglucosamine

Übersicht

Beschreibung

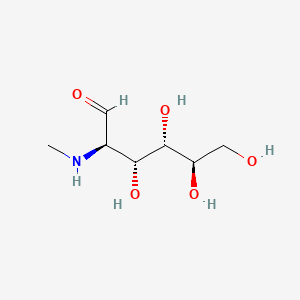

N-Methylglucosamine is a derivative of glucose, specifically an amino sugar with the molecular formula C7H15NO5. It is structurally characterized by the presence of a methylamino group attached to the glucose backbone. This compound is known for its significant role in various biological and chemical processes, making it a subject of interest in multiple scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-Methylglucosamine can be synthesized through several methods. One common approach involves the methylation of glucosamine. This process typically uses methyl iodide or dimethyl sulfate as methylating agents in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective methylation of the amino group.

Industrial Production Methods: In industrial settings, this compound is often produced through the fermentation of glucose using specific strains of microorganisms. This biotechnological approach leverages the metabolic pathways of these microorganisms to convert glucose into this compound efficiently. The fermentation process is followed by purification steps to isolate the desired compound.

Analyse Chemischer Reaktionen

Types of Reactions: N-Methylglucosamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: The amino group can participate in substitution reactions, forming different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides or alkyl halides are employed for substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various N-substituted glucosamine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Building Block in Synthesis:

N-Methylglucosamine serves as a crucial building block in the synthesis of complex molecules. Its unique structure allows it to be utilized in various chemical reactions, facilitating the creation of glycoproteins and other biomolecules essential for biological functions .

Glycosylation Studies:

In chemical research, this compound plays a pivotal role in studying glycosylation processes. Glycosylation is vital for the proper functioning of proteins and lipids, impacting cellular signaling and interactions .

Biological Applications

Role in Glycoprotein Synthesis:

this compound is integral to the synthesis of glycoproteins, which are essential for cell communication and structural integrity. It contributes to the formation of glycosaminoglycans, which are critical components of the extracellular matrix .

Anti-inflammatory Properties:

Recent studies have highlighted the anti-inflammatory effects of derivatives of N-acetylglucosamine (a related compound). These findings suggest potential therapeutic applications for this compound in treating inflammatory conditions such as arthritis .

Medical Applications

Therapeutic Potential in Joint Disorders:

this compound is investigated for its therapeutic effects in joint-related conditions like osteoarthritis and rheumatoid arthritis. Clinical trials have shown promising results regarding its ability to alleviate symptoms and improve joint function .

Pharmacological Agent:

The compound has been recognized as a valuable pharmacological agent due to its safety profile and efficacy in treating various ailments. Its incorporation into dietary supplements has gained traction for promoting joint health .

Industrial Applications

Dietary Supplements:

In the dietary supplement industry, this compound is used for its potential benefits in joint health. It is often marketed as a natural remedy for arthritis and other degenerative joint diseases .

Cosmetic Formulations:

The compound's hydrating properties make it a popular ingredient in cosmetic formulations. It contributes to skin health by enhancing moisture retention and promoting cellular repair processes .

Comparative Analysis with Related Compounds

| Compound | Applications | Unique Features |

|---|---|---|

| Glucosamine | Joint health supplements, anti-inflammatory treatments | Precursor to this compound |

| N-Acetylglucosamine | Glycosaminoglycan synthesis, anti-inflammatory effects | Known for its role in biomolecular synthesis |

| This compound | Joint disorders treatment, glycoprotein synthesis | Methylation enhances stability and solubility |

Case Studies

-

Anti-Inflammatory Effects:

A study demonstrated that derivatives of N-acetylglucosamine significantly reduced inflammation markers in mouse models. This research supports the potential use of this compound derivatives in treating inflammatory diseases . -

Joint Health Improvement:

Clinical trials involving patients with osteoarthritis showed that supplementation with this compound resulted in improved joint mobility and reduced pain levels compared to placebo groups . -

Cosmetic Efficacy:

In cosmetic applications, formulations containing this compound exhibited enhanced skin hydration and elasticity, indicating its effectiveness as a skincare ingredient .

Wirkmechanismus

The mechanism of action of N-Methylglucosamine involves its incorporation into glycoproteins and glycosaminoglycans. These molecules are essential components of the extracellular matrix and play a crucial role in maintaining the structural integrity of tissues. This compound is involved in the biosynthesis of these macromolecules, contributing to their function in cellular signaling, adhesion, and repair processes.

Vergleich Mit ähnlichen Verbindungen

Glucosamine: A precursor to N-Methylglucosamine, widely used in dietary supplements for joint health.

N-Acetylglucosamine: Another derivative of glucosamine, known for its role in the biosynthesis of glycosaminoglycans and its therapeutic potential in treating inflammatory conditions.

Uniqueness: this compound is unique due to its specific methylation, which imparts distinct chemical properties and biological activities compared to its analogs. This methylation enhances its stability and solubility, making it a valuable compound in various applications.

Biologische Aktivität

N-Methylglucosamine (NMG) is a monosaccharide derivative of glucosamine, playing a significant role in various biological processes. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

This compound has the molecular formula and is commonly used as a building block for glycosaminoglycans (GAGs), which are essential components of connective tissues. Its structure allows it to participate in various biochemical reactions, including glycosylation processes.

Biological Functions

1. Glycosaminoglycan Synthesis

this compound is integral in synthesizing glycosaminoglycans such as hyaluronic acid and chondroitin sulfate. These compounds are crucial for maintaining cellular structure and function, particularly in cartilage and skin .

2. Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit antimicrobial properties. For instance, certain aminoglycoside derivatives containing this compound showed enhanced activity against both Gram-positive and Gram-negative bacteria, suggesting a potential role in developing new antibiotics .

The biological activity of this compound derivatives can be attributed to several mechanisms:

- Membrane Interaction : this compound derivatives may disrupt bacterial membranes, leading to cell lysis. This was evidenced by the observation that specific derivatives induced depolarization in bacterial membranes .

- Inhibition of Protein Synthesis : Some studies suggest that these compounds can inhibit protein synthesis in bacteria, although this mechanism varies depending on the specific derivative used .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound derivatives against various bacterial strains, including resistant strains. The results indicated minimal inhibitory concentrations (MICs) ranging from 2 to 16 µg/mL, demonstrating significant antibacterial activity .

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 2-4 | Active |

| Escherichia coli | 4-16 | Active |

| Pseudomonas aeruginosa | 8-16 | Active |

Case Study 2: Glycosylation Effects

In another study focusing on the role of this compound in glycosylation, it was found that supplementation with NMG in cultured cells enhanced the production of GAGs, which are vital for cellular signaling and tissue repair mechanisms .

Therapeutic Applications

Given its biological activities, this compound has potential applications in:

- Osteoarthritis Treatment : Due to its role in cartilage synthesis, NMG may be beneficial in managing osteoarthritis by promoting cartilage repair and reducing inflammation.

- Antibiotic Development : The antimicrobial properties of NMG derivatives position them as candidates for developing new antibiotics, especially against resistant bacterial strains.

Eigenschaften

IUPAC Name |

(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-2-(methylamino)hexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO5/c1-8-4(2-9)6(12)7(13)5(11)3-10/h2,4-8,10-13H,3H2,1H3/t4-,5+,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDDMACCNBZAMSG-BDVNFPICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C=O)C(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80186917 | |

| Record name | N-Methylglucosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3329-30-4 | |

| Record name | N-Methylglucosamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3329-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylglucosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003329304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylglucosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.